molecular formula C21H25NO2 B14708008 2-[(1-hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide CAS No. 21868-87-1

2-[(1-hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide

Cat. No.: B14708008
CAS No.: 21868-87-1
M. Wt: 323.4 g/mol
InChI Key: CHRDZFQONKPORI-UHFFFAOYSA-N
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Description

2-[(1-Hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide is a compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which includes a hydroxycyclohexyl group attached to a phenylmethyl group, and a benzamide moiety. Its molecular formula is C20H25NO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide typically involves multiple steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves large-scale reactions with precise control over temperature, pressure, and reagent concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and secondary amines.

    Substitution: Various substituted benzamides and phenyl derivatives.

Scientific Research Applications

2-[(1-Hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, as a photoinitiator, it absorbs UV light and undergoes a photochemical reaction to generate free radicals, which initiate polymerization. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Hydroxycyclohexyl phenyl ketone: Shares a similar structure but lacks the N-methylbenzamide moiety.

    1-Benzoyl-1-hydroxycyclohexane: Another related compound with similar photoinitiating properties.

Uniqueness

2-[(1-Hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. Its ability to act as a photoinitiator and its potential therapeutic applications make it distinct from other similar compounds .

Properties

CAS No.

21868-87-1

Molecular Formula

C21H25NO2

Molecular Weight

323.4 g/mol

IUPAC Name

2-[(1-hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide

InChI

InChI=1S/C21H25NO2/c1-22-20(23)18-13-7-6-12-17(18)19(16-10-4-2-5-11-16)21(24)14-8-3-9-15-21/h2,4-7,10-13,19,24H,3,8-9,14-15H2,1H3,(H,22,23)

InChI Key

CHRDZFQONKPORI-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC=C1C(C2=CC=CC=C2)C3(CCCCC3)O

Origin of Product

United States

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